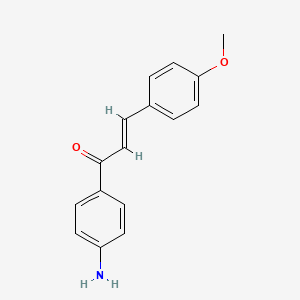
(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
“(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C16H15NO2 . It is used for scientific research .
Synthesis Analysis
The synthesis of “(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one” can be achieved from p-Anisaldehyde and 4-Aminoacetophenone .Molecular Structure Analysis
The molecular structure of this compound includes an aminophenyl group, a methoxyphenyl group, and a prop-2-en-1-one group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.296 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 471.5±45.0 °C at 760 mmHg, and a flash point of 232.1±25.0 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
(2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, as part of a group of 2'-aminochalcone derivatives, has been studied for its antioxidant activity. These compounds, including variants with different substituents, have been synthesized and characterized, and their antioxidant properties assessed through in vitro studies like DPPH tests and superoxide dismutase mimetic activity. The aminochalcone carrying two hydroxyl functionalities exhibited stronger antioxidant activity than other derivatives (Sulpizio et al., 2016).
Structural and Spectroscopic Characterization
The compound has been the subject of structural investigation, characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Studies include understanding its crystal structure, intermolecular interactions, and vibrational modes. This thorough analysis provides insights into the molecular geometry and stability of the compound (Venkatesan et al., 2016).
Antimicrobial Properties
Research has also been conducted on derivatives of this compound for their antimicrobial properties. For instance, a specific derivative was synthesized and tested for moderate antimicrobial activity against selected pathogens. Such studies contribute to the understanding of the potential medicinal applications of these compounds (Sadgir et al., 2020).
Electrochemical Applications
In the realm of electrochemistry, certain derivatives of (2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one have been synthesized and investigated for their corrosion inhibition properties. These studies involve understanding their effectiveness in protecting metals like mild steel in corrosive environments, contributing to industrial applications (Baskar et al., 2012).
Nonlinear Optical Studies
The nonlinear optical properties of related chalcone derivatives have been studied using techniques like the Z-scan technique and density functional theory. These investigations are crucial for potential applications in fields like optical limiting, highlighting the compound's significance in advanced materials science (Mathew et al., 2019).
Potential in Antiviral Research
A significant application has emerged in the context of the COVID-19 pandemic, where derivatives of this compound have been evaluated for their potential interactions with SARS-CoV-2 protein targets. Molecular docking assays suggest these compounds could inhibit virus-host cell interactions and interfere with viral replication, marking an important direction in antiviraldrug development (Almeida-Neto et al., 2020).
Synthesis and Molecular Design
Research also focuses on the synthesis and characterization of related compounds, exploring their molecular structure and potential applications. These studies provide foundational knowledge for the development of novel materials and pharmaceuticals (Tayade & Waghmare, 2016).
Crystal Structure Analysis
Detailed crystallographic analysis of derivatives has been conducted to understand their geometric parameters and molecular interactions. This information is crucial for the rational design of materials and drugs based on this molecular framework (Yathirajan et al., 2007).
Photophysical Properties
The photophysical properties of chalcone derivatives have been extensively studied. Understanding how these compounds interact with light in different solvents provides insights into their potential applications in fields like photovoltaics and photonics (Kumari et al., 2017).
Antituberculosis and Antimicrobial Potential
Further studies have explored the synthesis of cyanopyridine and cyanopyrans derivatives and their antimicrobial activities, particularly against Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new treatments for bacterial infections (Vyas et al., 2009).
Cancer Research Applications
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity, particularly against cancer cells. This research is critical for the development of new anticancer drugs (Nurieva et al., 2015).
Eigenschaften
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,17H2,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZZXZSSXRDOT-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
25870-73-9 | |
| Record name | NSC96355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



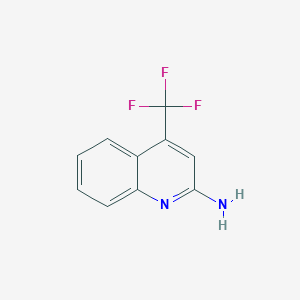
![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)

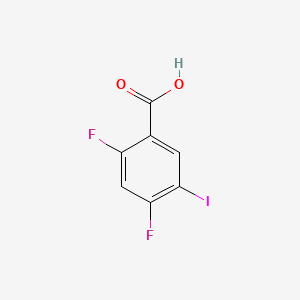
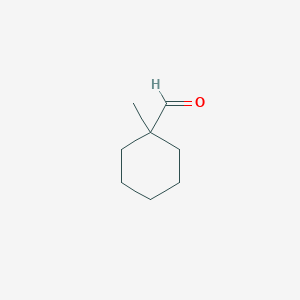
![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)
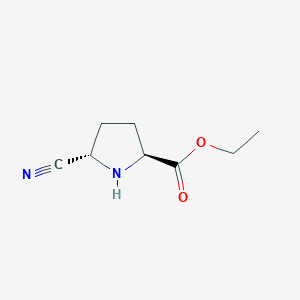
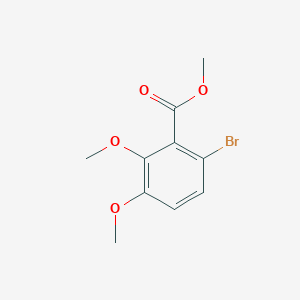
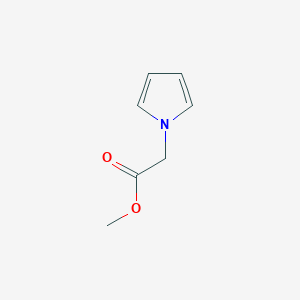
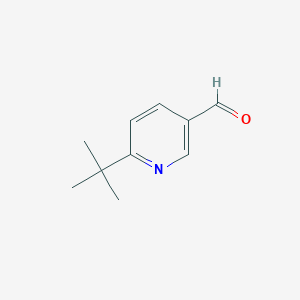
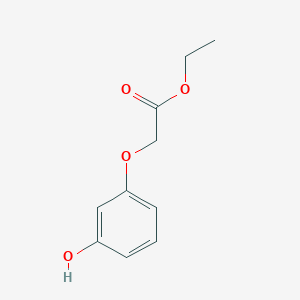
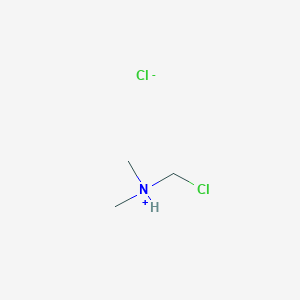
![1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1312225.png)